REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[CH:5]=[CH:4][C:3]=1Br.[CH3:11][C:12]([OH:16])([CH3:15])[C:13]#[CH:14].O.Cl>CN(C=O)C.C(N(CC)CC)C.[Cu](I)I>[CH3:11][C:12]([OH:16])([CH3:15])[C:13]#[C:14][C:3]1[CH:4]=[CH:5][C:6]([F:9])=[C:7]([F:8])[C:2]=1[F:1]
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Name
|
|
Quantity
|
247 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1F)F)Br
|
Name
|
tetrakistriphenylphosphine palladium (0)
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
740 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
247 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixutre was then stirred for 2 hours at room temperature, for 1 hour at 50° C., for 30 minutes at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WAIT
|
Details
|
for 2 hours at 80° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
After this was extracted twice using ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the extract
|
Type
|
ADDITION
|
Details
|
the organic layer were mixed together
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
a saturated saline solution in that order, and dried
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation under a reduced pressure (78 to 84° C./0.65 to 0.70 mmHg)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC1=C(C(=C(C=C1)F)F)F)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |